Methyl 5-amino-6-methylpyrazine-2-carboxylate
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Overview
Description
Pyrazine derivatives, such as Methyl 3-amino-6-methylpyrazine-2-carboxylate , are commonly used in the pharmaceutical industry due to their wide range of biological activities. They are often used as building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry. Unfortunately, without specific data on “Methyl 5-amino-6-methylpyrazine-2-carboxylate”, I can’t provide a detailed molecular structure analysis .Chemical Reactions Analysis
Pyrazine derivatives can undergo a variety of chemical reactions, including substitutions, additions, and redox reactions. The specific reactions that “this compound” can undergo would depend on its specific structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. Unfortunately, without specific data on “this compound”, I can’t provide a detailed properties analysis .Scientific Research Applications
Electrocatalytic Carboxylation
A study explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, highlighting a method that avoids the use of volatile and toxic solvents and catalysts. This process, under optimized conditions, produced 6-aminonicotinic acid with high yield and selectivity, showcasing the potential of Methyl 5-amino-6-methylpyrazine-2-carboxylate derivatives in synthesizing valuable pharmaceutical intermediates (Feng et al., 2010).
Synthesis of Pteridin-4-ones
Research on the synthesis of Pteridin-4-ones from 3-amino-2-pyrazincarbonsäuremethylester presents this compound as a starting material for creating compounds with potential inhibitory activity against various biological targets. This synthesis pathway demonstrates the chemical versatility and applicability of this compound in medicinal chemistry (Wamhoff & Kroth, 1994).
Progress in Synthesis Methods
A review on the synthesis of 5-methylpyrazine-2-carboxylic acid, an important pharmaceutical intermediate, includes methods such as chemical synthesis, electrochemical synthesis, and microbial synthesis. The chemical synthesis method is highlighted as the most widely used, underscoring the importance of this compound and related compounds in pharmaceutical manufacturing processes (Bai Jin-quan, 2013).
Corrosion Inhibition Performance
A study on the corrosion inhibition performance of pyranopyrazole derivatives, including compounds related to this compound, for mild steel in HCl solution. This research illustrates the potential of this compound derivatives in applications beyond pharmaceuticals, such as in materials science for protecting metals against corrosion (Yadav et al., 2016).
High-Yield Biocatalytic Production
Research on the high-yield and plasmid-free biocatalytic production of 5-methylpyrazine-2-carboxylic acid, an important pharmaceutical intermediate, demonstrates the use of genetic and genome engineering in Escherichia coli. This study showcases the advancements in biotechnological methods to produce high-value chemicals efficiently and sustainably, marking a significant step forward in the green chemistry application of this compound derivatives (Gu et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for a compound would depend on its potential applications. Pyrazine derivatives have potential applications in the pharmaceutical industry, but without specific information on “Methyl 5-amino-6-methylpyrazine-2-carboxylate”, it’s difficult to predict specific future directions .
Properties
IUPAC Name |
methyl 5-amino-6-methylpyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-6(8)9-3-5(10-4)7(11)12-2/h3H,1-2H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPMMHPKVKRXNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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